molecular formula C9H9Cl2Si B14750736 CID 19904538

CID 19904538

Cat. No.: B14750736
M. Wt: 216.16 g/mol
InChI Key: HSXNRTVFCZHQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dichloro[(4-ethenylphenyl)methyl]silane: is an organosilicon compound with the molecular formula C₉H₁₀Cl₂Si. It is characterized by the presence of a silicon atom bonded to two chlorine atoms, a methyl group, and a 4-ethenylphenyl group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro[(4-ethenylphenyl)methyl]silane can be synthesized through the reaction of 4-ethenylbenzyl chloride with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of dichloro[(4-ethenylphenyl)methyl]silane involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Dichloro[(4-ethenylphenyl)methyl]silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as alkoxides, amines, or thiols.

    Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles or radicals.

    Hydrolysis: In the presence of water, the silicon-chlorine bonds can hydrolyze to form silanols and hydrochloric acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. These reactions are typically carried out in aprotic solvents such as tetrahydrofuran or dichloromethane.

    Addition Reactions: Electrophiles such as hydrogen halides or radicals generated from radical initiators can be used. These reactions are often conducted under inert atmosphere conditions to prevent unwanted side reactions.

    Hydrolysis: Water or aqueous solutions are used, and the reaction is usually carried out at room temperature.

Major Products Formed:

    Substitution Reactions: Products include alkoxysilanes, aminosilanes, and thiolsilanes.

    Addition Reactions: Products depend on the specific electrophile or radical used but generally result in the addition of the electrophile or radical to the ethenyl group.

    Hydrolysis: The primary products are silanols and hydrochloric acid.

Scientific Research Applications

Chemistry: Dichloro[(4-ethenylphenyl)methyl]silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of functionalized silanes for use in materials science and surface modification.

Biology: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility or to introduce specific functional groups for further bioconjugation.

Medicine: While not directly used as a drug, dichloro[(4-ethenylphenyl)methyl]silane can be utilized in the synthesis of silicon-based drug delivery systems or as a reagent in the preparation of pharmaceutical intermediates.

Industry: In industrial applications, dichloro[(4-ethenylphenyl)methyl]silane is used in the production of silicone polymers and resins. It is also employed in the manufacture of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of dichloro[(4-ethenylphenyl)methyl]silane primarily involves its reactivity with nucleophiles and electrophiles. The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to substitution reactions. The ethenyl group can undergo addition reactions with electrophiles or radicals, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

    Dichloro(methyl)phenylsilane: Similar structure but with a phenyl group instead of a 4-ethenylphenyl group.

    Dichloro(phenyl)vinylsilane: Contains a vinyl group attached to the silicon atom instead of a methyl group.

    Dichloro(ethyl)phenylsilane: Contains an ethyl group instead of a methyl group.

Uniqueness: Dichloro[(4-ethenylphenyl)methyl]silane is unique due to the presence of the 4-ethenylphenyl group, which provides additional reactivity through the ethenyl moiety. This allows for a broader range of chemical transformations compared to similar compounds that lack this functional group.

Properties

Molecular Formula

C9H9Cl2Si

Molecular Weight

216.16 g/mol

InChI

InChI=1S/C9H9Cl2Si/c1-2-8-3-5-9(6-4-8)7-12(10)11/h2-6H,1,7H2

InChI Key

HSXNRTVFCZHQLQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C[Si](Cl)Cl

Origin of Product

United States

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